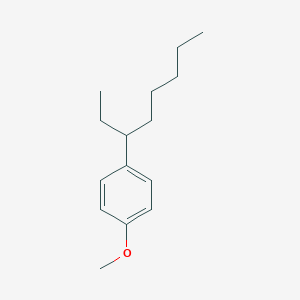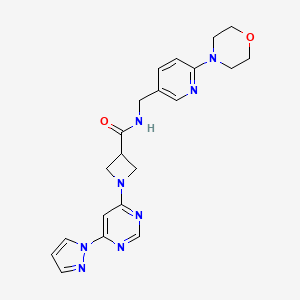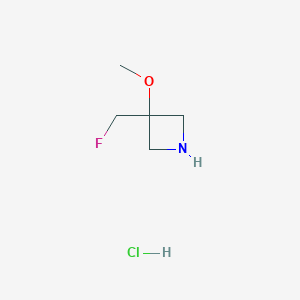
1-Methoxy-4-(octan-3-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-(octan-3-yl)benzene, also known by its CAS number 3307-21-9, is an organic compound with the molecular formula C15H24O. This compound is characterized by a benzene ring substituted with a methoxy group and an octan-3-yl group. It is used primarily in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(octan-3-yl)benzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common method involves the alkylation of anisole (methoxybenzene) with an appropriate alkyl halide under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-4-(octan-3-yl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution, making it more reactive than benzene itself. Common reactions include nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the alkyl side chain or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.
Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (FeCl3, AlCl3) are used for halogenation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products:
Nitration: Produces nitro derivatives such as 1-methoxy-4-(octan-3-yl)-2-nitrobenzene.
Halogenation: Produces halogenated derivatives like 1-methoxy-4-(octan-3-yl)-2-chlorobenzene.
Aplicaciones Científicas De Investigación
1-Methoxy-4-(octan-3-yl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a model compound for studying electrophilic aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4-(octan-3-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy group donates electron density to the benzene ring, enhancing its reactivity towards electrophiles. This activation facilitates the formation of various substituted derivatives, which can interact with biological targets or serve as intermediates in chemical synthesis.
Comparación Con Compuestos Similares
Anisole (Methoxybenzene): Lacks the alkyl side chain, making it less hydrophobic and less reactive in certain substitution reactions.
1-Methoxy-4-(propyl)benzene: Similar structure but with a shorter alkyl chain, affecting its physical properties and reactivity.
1-Methoxy-4-(butyl)benzene: Another similar compound with a different alkyl chain length, influencing its solubility and chemical behavior.
Uniqueness: 1-Methoxy-4-(octan-3-yl)benzene is unique due to its specific alkyl chain length, which imparts distinct hydrophobic properties and influences its reactivity in chemical reactions. This makes it a valuable compound for studying structure-activity relationships and for applications requiring specific hydrophobic interactions.
Propiedades
IUPAC Name |
1-methoxy-4-octan-3-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-4-6-7-8-13(5-2)14-9-11-15(16-3)12-10-14/h9-13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWXNPSSSPQQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-hydroxypyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2625310.png)
![N4-(4-chlorophenyl)-N6-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2625314.png)

![N-(1-cyanocycloheptyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2625316.png)
![5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B2625317.png)


![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/new.no-structure.jpg)

![3-[(4-Chlorophenyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2625327.png)
![3-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-3-ol dihydrochloride](/img/structure/B2625328.png)


![4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2625333.png)
